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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B8382301

Introduction

PSI-353661 is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-
monophosphate, designed for the treatment of Hepatitis C Virus (HCV) infection.[1] It acts as a
potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme
essential for the replication of the viral genome.[2][3] As a prodrug, PSI-353661 is metabolized
within cells to its active 5'-triphosphate form, PSI-352666.[4][5] This active metabolite functions
as an alternative substrate for the NS5B polymerase, leading to the termination of RNA chain
synthesis and thereby inhibiting viral replication. PSI-353661 has demonstrated significant
antiviral activity against multiple HCV genotypes, including 1a, 1b, and 2a, in cell-based
replicon assays. It also maintains its potency against replicons containing the S282T mutation,
a substitution known to confer resistance to other nucleoside analogs.

Data Presentation

The antiviral activity and cytotoxicity profile of PSI-353661 have been evaluated in various HCV
replicon systems. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of PSI-353661 in HCV Replicon Assays
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HCV

. EC50 (nM) EC90 (nM) Reference
Genotypel/Replicon
Genotype 1b 30+14 8.5
Genotype 1b (Wild 8
Type)
Genotype 1b (S282T 1

Mutant)

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent
the concentrations required to inhibit HCV RNA replication by 50% and 90%, respectively.

Table 2: Cytotoxicity Profile of PSI-353661

Cell Line Incubation Time IC50 (pM) Reference
Huh7 8 days > 80
HepG2 8 days > 80
BxPC3 8 days >80
CEM 8 days > 80

IC50 (50% inhibitory concentration) values represent the concentration at which 50% of cell

growth is inhibited.

Metabolic Activation Pathway of PSI-353661

The following diagram illustrates the intracellular metabolic pathway that converts the PSI-
353661 prodrug into its active antiviral agent, PSI-352666.
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Caption: Metabolic activation of PSI-353661 to its active triphosphate form.

Experimental Protocols

This section provides a detailed methodology for evaluating the antiviral activity of PSI-353661

using a transient HCV subgenomic replicon assay with a luciferase reporter.

Materials and Reagents

Cell Line: Huh-7.5.1 cells (or other highly permissive Huh-7 derived cell lines like Huh7-
Lunet).

HCV Replicon: A subgenomic HCV replicon plasmid containing a firefly luciferase reporter
gene (e.g., genotype 1b Conl strain).

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 10 mM HEPES, 1x non-essential amino acids, 100 U/mL
penicillin, and 100 pg/mL streptomycin.

Compound: PSI-353661, dissolved in dimethyl sulfoxide (DMSO) to create a high-
concentration stock solution.

Reagents for In Vitro Transcription: T7 RNA polymerase kit (e.g., T7 MEGAScript, Ambion).
RNA Purification Kit: (e.g., RNeasy Kit, Qiagen).

Transfection Reagent: Electroporation cuvettes and an electroporator (e.g., Gene Pulser
Xcell, Bio-Rad).
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Assay Plates: White, opaque 96-well cell culture plates.

Luciferase Assay System: (e.g., Bright-Glo or ONE-Glo Luciferase Assay System, Promega).

Luminometer: For measuring luciferase activity.

Cytotoxicity Assay Kit: (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay
(MTS), Promega).

Protocol: Transient Luciferase Reporter HCV Replicon
Assay

Step 1: Preparation of HCV Replicon RNA

¢ Linearize the HCV replicon plasmid downstream of the 3' NTR using a suitable restriction
enzyme.

o Purify the linearized DNA template.

o Synthesize HCV RNA in vitro from the linearized plasmid using a T7 RNA polymerase kit
following the manufacturer's protocol.

» Purify the transcribed RNA using an RNA purification kit to remove unincorporated
nucleotides and enzymes.

 Verify the integrity and concentration of the RNA using gel electrophoresis and
spectrophotometry.

Step 2: Cell Preparation and Electroporation
e Culture Huh-7.5.1 cells in complete growth medium until they reach 70-80% confluency.

» Trypsinize the cells, wash with ice-cold, serum-free DMEM, and resuspend them at a
concentration of 1 x 107 cells/mL in RNase-free PBS or electroporation buffer.

e Mix 10 pg of the purified HCV replicon RNA with 400 pL of the cell suspension.
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o Transfer the mixture to a 4-mm gap electroporation cuvette and deliver a single pulse (e.qg.,
270V, 950 pF).

e Immediately after electroporation, transfer the cells to a tube containing 10-15 mL of pre-
warmed complete growth medium and gently mix.

Step 3: Compound Treatment

e Prepare serial dilutions of PSI-353661 in complete growth medium in a separate 96-well
plate. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

e Seed the electroporated cells into white, opaque 96-well plates at a density of 1 x 104 to 2 x
104 cells per well in 100 pL of medium.

e Add 100 pL of the diluted PSI-353661 solutions to the appropriate wells. Include "no drug"
(vehicle control) and "no cells" (background) controls.

o For cytotoxicity assessment, plate non-electroporated cells in a separate 96-well plate and
treat with the same serial dilutions of PSI-353661.

Step 4: Incubation and Luciferase Assay
 Incubate the assay plates at 37°C in a 5% CO:z incubator for 72 hours.

 After incubation, remove the plates from the incubator and allow them to equilibrate to room
temperature for 20-30 minutes.

o Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g.,
100 pL per well).

o Measure the luminescence signal using a plate-reading luminometer.
Step 5: Cytotoxicity Assay
« To the parallel cytotoxicity plate, add MTS reagent according to the manufacturer's protocol.

e |ncubate for 1-4 hours at 37°C.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8382301?utm_src=pdf-body
https://www.benchchem.com/product/b8382301?utm_src=pdf-body
https://www.benchchem.com/product/b8382301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8382301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Measure the absorbance at 490 nm using a plate reader.

Data Analysis

e Normalize Luciferase Data: Subtract the average background luminescence (from "no cells"
wells) from all other readings.

o Calculate Percent Inhibition: Express the luminescence signal in treated wells as a
percentage of the vehicle control wells.

o Percent Inhibition = 100 x [1 - (Signal_Treated / Signal_Vehicle)]

o Determine EC50: Plot the percent inhibition against the logarithm of the compound
concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to
calculate the EC50 value.

o Determine IC50: Calculate the percentage of cell viability relative to the vehicle control for
the cytotoxicity data. Plot this against the logarithm of the compound concentration to
determine the IC50 value.

o Calculate Selectivity Index (SI): The Sl is a measure of the compound's therapeutic window.

o SI=1C50/EC50

Experimental Workflow Diagram

The following diagram provides a visual overview of the key steps in the HCV replicon assay.
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Caption: Workflow for determining the EC50 of PSI-353661 in an HCV replicon assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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